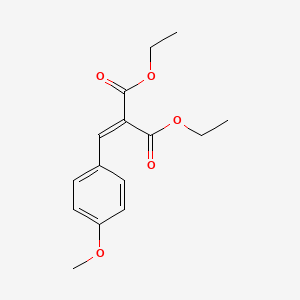

Diethyl 4-methoxybenzalmalonate

Description

Diethyl malonate is a natural product found in Panax ginseng and Mimusops elengi with data available.

Diethyl malonate is a metabolite found in or produced by Saccharomyces cerevisiae.

Structure

3D Structure

Properties

IUPAC Name |

diethyl propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O4/c1-3-10-6(8)5-7(9)11-4-2/h3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYXGSMUGOJNHAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O4 | |

| Record name | DIETHYLMALONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1739 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | diethyl malonate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Diethyl_malonate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7021863 | |

| Record name | Diethyl propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7021863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; Liquid, Other Solid, Colorless liquid with a sweet ester odor; [Hawley], Liquid, COLOURLESS LIQUID., colourless liquid with slightly fruity odour | |

| Record name | Propanedioic acid, 1,3-diethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl malonate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8344 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Diethyl malonate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029573 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | DIETHYLMALONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1739 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Diethyl malonate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1113/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

200 °C, 199.00 to 200.00 °C. @ 760.00 mm Hg, 199 °C | |

| Record name | Diethyl malonate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8438 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Diethyl malonate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029573 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | DIETHYLMALONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1739 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

200 °F (93 °C) (open cup), 85 °C c.c. | |

| Record name | Diethyl malonate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8438 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIETHYLMALONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1739 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

In water, 20 g/L at 20 °C, Miscible with ethanol, ether; very soluble in acetone, benzene, Soluble in chloroform, Soluble in fixed oils, propylene glycol; insoluble in glycerin, mineral oil at 200 °C, 23.2 mg/mL at 37 °C, Solubility in water, g/l at 20 °C: 20 (moderate), soluble in most fixed oils and propylene glycol; slightly soluble in alcohol and water; insoluble in glycine and mineral oil, 1 mL in 1.5 mL 60% alcohol (in ethanol) | |

| Record name | Diethyl malonate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8438 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Diethyl malonate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029573 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | DIETHYLMALONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1739 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Diethyl malonate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1113/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.0551 g/cu cm at 20 °C, Density (at 20 °C): 1.06 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.00, 1.053-1.056 | |

| Record name | Diethyl malonate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8438 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIETHYLMALONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1739 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Diethyl malonate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1113/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Density |

5.52 (Air = 1), Relative vapor density (air = 1): 5.52 | |

| Record name | Diethyl malonate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8438 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIETHYLMALONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1739 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.26 [mmHg], 0.19 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 36 | |

| Record name | Ethyl malonate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8344 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Diethyl malonate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8438 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIETHYLMALONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1739 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Impurities |

In some cases, the use of conventional GC/FTIR technique is limited due to its lower detectability to micro-components in organic mixtues in comparison to GC/MS. In this paper, an integration of LG/GC using retention gap technique with partially concurrent solvent evaporation, as a efficient chromatographic system for sample preconcentration and preseparation, was coupled into FTIR system in order to overcome the detectability problems of GC/FTIR analysis. The applicability of the on-line LG-GC/FTIR method is demonstrated by analysis of the isomers of divinylbenzene in purified diethyl malonate under conditions of hexane/dichloromethane (85:15) used as mobile phase in LC, solvent evaporation temperature of 75 degrees C and inlet pressure of 0.20MPa etc. | |

| Record name | Diethyl malonate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8438 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid, Clear, colorless liquid | |

CAS No. |

105-53-3 | |

| Record name | Diethyl malonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105-53-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethyl malonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000105533 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DIETHYL MALONATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8864 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanedioic acid, 1,3-diethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diethyl propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7021863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl malonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.006 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIETHYL MALONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53A58PA183 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Diethyl malonate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8438 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Diethyl malonate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029573 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | DIETHYLMALONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1739 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-50 °C | |

| Record name | Diethyl malonate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8438 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Diethyl malonate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029573 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | DIETHYLMALONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1739 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Diethyl 4-methoxybenzalmalonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of diethyl 4-methoxybenzalmalonate, a valuable intermediate in organic synthesis. This document outlines a detailed experimental protocol for its preparation via the Knoevenagel condensation, along with a thorough analysis of its expected spectroscopic and physical properties.

Introduction

This compound (CAS No. 6768-23-6) is a derivative of malonic acid characterized by the presence of a 4-methoxybenzylidene group.[1][2][3] Its structure, featuring an α,β-unsaturated system and two ester functionalities, makes it a versatile precursor for the synthesis of a variety of more complex molecules, including pharmaceuticals and other biologically active compounds. The synthesis of this compound is a classic example of the Knoevenagel condensation, a fundamental carbon-carbon bond-forming reaction in organic chemistry.[4][5]

Synthesis of this compound

The synthesis of this compound is achieved through the Knoevenagel condensation of 4-methoxybenzaldehyde and diethyl malonate. This reaction involves the nucleophilic addition of the enolate of diethyl malonate to the carbonyl group of 4-methoxybenzaldehyde, followed by dehydration to yield the final product.[4][5] A weak base, such as piperidine, is typically used as a catalyst to facilitate the deprotonation of diethyl malonate.[6]

Reaction Scheme

The overall reaction is as follows:

Caption: Knoevenagel condensation for the synthesis of this compound.

Experimental Protocol

This protocol is adapted from a general procedure for the Knoevenagel condensation.[6]

Materials:

-

4-Methoxybenzaldehyde

-

Diethyl malonate

-

Piperidine

-

Ethanol, absolute

-

Hydrochloric acid, 1 M

-

Sodium chloride solution, saturated (brine)

-

Anhydrous magnesium sulfate

-

Toluene

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with a stirrer

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-methoxybenzaldehyde (1.0 equivalent), diethyl malonate (1.1 equivalents), and absolute ethanol to form a solution.

-

Add a catalytic amount of piperidine (0.1 equivalents) to the reaction mixture.

-

Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in toluene and transfer to a separatory funnel.

-

Wash the organic layer sequentially with 1 M hydrochloric acid, water, and saturated sodium chloride solution.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by vacuum distillation or recrystallization to obtain pure this compound.

Experimental Workflow

Caption: Experimental workflow for the synthesis of this compound.

Characterization Data

Due to the absence of publicly available experimental spectra for this compound, the following data is predicted based on the analysis of its structure and comparison with similar compounds.

Physical Properties

| Property | Value |

| CAS Number | 6768-23-6 |

| Molecular Formula | C₁₅H₁₈O₅ |

| Molecular Weight | 278.30 g/mol |

| Appearance | Expected to be a colorless to pale yellow oil or low-melting solid |

Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.70 | s | 1H | Vinylic proton |

| ~7.45 | d, J ≈ 8.8 Hz | 2H | Aromatic protons (ortho to -OCH₃) |

| ~6.95 | d, J ≈ 8.8 Hz | 2H | Aromatic protons (meta to -OCH₃) |

| ~4.30 | q, J ≈ 7.1 Hz | 4H | -OCH₂CH₃ |

| ~3.85 | s | 3H | -OCH₃ |

| ~1.35 | t, J ≈ 7.1 Hz | 6H | -OCH₂CH₃ |

Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

| Chemical Shift (ppm) | Assignment |

| ~167, ~165 | Ester carbonyl carbons (C=O) |

| ~162 | Aromatic carbon attached to -OCH₃ |

| ~142 | Vinylic carbon (β to carbonyls) |

| ~132 | Aromatic carbons (ortho to -OCH₃) |

| ~127 | Quaternary aromatic carbon |

| ~126 | Vinylic carbon (α to carbonyls) |

| ~114 | Aromatic carbons (meta to -OCH₃) |

| ~62 | -OCH₂CH₃ |

| ~55 | -OCH₃ |

| ~14 | -OCH₂CH₃ |

Expected Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050-3000 | Medium | Aromatic and vinylic C-H stretch |

| ~2980-2850 | Medium | Aliphatic C-H stretch |

| ~1725 | Strong | C=O stretch (conjugated ester) |

| ~1630 | Medium | C=C stretch (alkene) |

| ~1600, ~1510 | Medium | C=C stretch (aromatic) |

| ~1250 | Strong | C-O stretch (aryl ether and ester) |

| ~1170 | Strong | C-O stretch (ester) |

Expected Mass Spectrometry Data (Electron Ionization)

| m/z | Interpretation |

| 278 | Molecular ion [M]⁺ |

| 249 | [M - C₂H₅]⁺ |

| 233 | [M - OC₂H₅]⁺ |

| 205 | [M - COOC₂H₅]⁺ |

| 177 | [M - COOC₂H₅ - CO]⁺ or [M - 2 x OC₂H₅]⁺ |

| 147 | [4-methoxybenzylidene]⁺ |

| 134 | [4-methoxystyrene]⁺ |

| 121 | [4-methoxyphenyl]⁺ |

Conclusion

This technical guide provides a comprehensive framework for the synthesis and characterization of this compound. The detailed experimental protocol, based on the robust Knoevenagel condensation, offers a reliable method for its preparation. The provided characterization data, while predicted, serves as a valuable reference for researchers in verifying the successful synthesis of the target compound. This information is intended to support the work of scientists and professionals in the fields of organic synthesis and drug development.

References

- 1. Human Metabolome Database: 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0029573) [hmdb.ca]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. Knoevenagel Condensation [organic-chemistry.org]

- 4. Chemicals [chemicals.thermofisher.cn]

- 5. organicreactions.org [organicreactions.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

In-Depth Technical Guide: Physicochemical Properties of Diethyl 4-methoxybenzalmalonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of Diethyl 4-methoxybenzalmalonate, a valuable intermediate in organic synthesis. This document collates available data on its chemical structure, physical properties, and spectral characteristics. Detailed experimental protocols for its synthesis and purification are also presented to aid researchers in their laboratory work.

Chemical and Physical Properties

This compound, also known as diethyl 2-(4-methoxybenzylidene)malonate, is an aromatic compound with the chemical formula C15H18O5.[1] It possesses a molecular weight of approximately 278.3 g/mol .[1] A summary of its key physicochemical properties is provided in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C15H18O5 | [1] |

| Molecular Weight | 278.3 g/mol | [1] |

| Boiling Point | 156-158 °C at 0.1 mmHg | [1] |

| Melting Point | Not available | |

| Density | Not available | |

| Solubility | Not available | |

| CAS Number | 6768-23-6 | [1] |

Synthesis and Purification

The primary synthetic route to this compound is the Knoevenagel condensation.[2][3] This reaction involves the condensation of an active methylene compound, in this case, diethyl malonate, with an aldehyde, p-anisaldehyde, in the presence of a basic catalyst.[2][3]

Experimental Protocol: Synthesis via Knoevenagel Condensation

This protocol describes a general procedure for the synthesis of this compound.

Materials:

-

p-Anisaldehyde

-

Diethyl malonate

-

Piperidine (catalyst)

-

Ethanol (solvent)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve p-anisaldehyde (1 equivalent) and diethyl malonate (1.2 equivalents) in absolute ethanol.

-

Add a catalytic amount of piperidine (e.g., 0.1 equivalents) to the reaction mixture.

-

Heat the mixture to reflux with continuous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction (typically after several hours), cool the mixture to room temperature.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

The resulting crude product can then be purified as described in the following section.

Experimental Protocol: Purification

Purification of the crude this compound can be achieved through vacuum distillation or recrystallization.

2.2.1. Vacuum Distillation:

-

Assemble a vacuum distillation apparatus.

-

Carefully transfer the crude product to the distillation flask.

-

Apply vacuum and gently heat the flask.

-

Collect the fraction that distills at 156-158 °C and a pressure of 0.1 mmHg.[1]

2.2.2. Recrystallization:

-

Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., ethanol or a mixture of ethanol and water).

-

Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent.

-

Dry the purified crystals in a vacuum oven.

Spectral Data

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the p-methoxyphenyl group, the vinylic proton, the methoxy protons, and the two ethyl ester groups (quartet for the -CH2- and triplet for the -CH3).

-

¹³C NMR: The carbon NMR spectrum should display distinct signals for the carbonyl carbons of the ester groups, the carbons of the aromatic ring, the vinylic carbons, the methoxy carbon, and the carbons of the ethyl groups.

-

Infrared (IR) Spectroscopy: The IR spectrum is anticipated to exhibit characteristic absorption bands for the C=O stretching of the ester groups (around 1720-1740 cm⁻¹), C=C stretching of the aromatic ring and the double bond, and C-O stretching of the ether and ester functionalities.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 278.3). Fragmentation patterns would likely involve the loss of the ethoxy groups and other characteristic fragments.

Logical Relationships in Synthesis

The synthesis of this compound follows a clear logical progression as depicted in the workflow diagram below.

Caption: A flowchart illustrating the synthesis and purification process of this compound.

Conclusion

This technical guide has summarized the key physicochemical properties of this compound and provided generalized experimental protocols for its synthesis and purification. While some physical constants and experimental spectral data are not yet publicly available, this document serves as a valuable resource for researchers working with this compound. Further experimental investigation is warranted to fully characterize this important synthetic intermediate.

References

In-Depth Technical Guide: Diethyl 4-methoxybenzalmalonate (CAS: 6768-23-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl 4-methoxybenzalmalonate is an organic compound that serves as a versatile intermediate in organic synthesis. Its structure, featuring a substituted aromatic ring conjugated with a malonic ester moiety, makes it a valuable precursor for the synthesis of a variety of more complex molecules. This guide provides a comprehensive overview of its chemical and physical properties, a detailed experimental protocol for its synthesis via the Knoevenagel condensation, and an exploration of its potential, though currently undocumented, role in scientific research.

Chemical and Physical Properties

A summary of the available quantitative data for this compound is presented in Table 1. It is important to note that while some physical properties are well-documented, others such as melting point, density, and solubility are not consistently reported in publicly available literature.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 6768-23-6 | [1] |

| Molecular Formula | C₁₅H₁₈O₅ | [1][2] |

| Molecular Weight | 278.30 g/mol | [1] |

| IUPAC Name | Diethyl 2-[(4-methoxyphenyl)methylidene]propanedioate | [2] |

| Appearance | Yellowish to brownish liquid or solid | [3] |

| Boiling Point | 156-158 °C at 0.1 mmHg | - |

Note: Further experimental determination is required for a complete physical property profile.

Synthesis

The primary and most efficient method for the synthesis of this compound is the Knoevenagel condensation . This reaction involves the base-catalyzed condensation of an active methylene compound, in this case, diethyl malonate, with a carbonyl compound, 4-methoxybenzaldehyde (anisaldehyde).[4][5]

General Reaction Scheme

References

Spectroscopic Profile of Diethyl 4-methoxybenzalmalonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Diethyl 4-methoxybenzalmalonate, a compound of interest in organic synthesis and medicinal chemistry. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside the methodologies for their acquisition.

Core Spectroscopic Data

The following tables summarize the predicted and representative spectroscopic data for this compound. This data is compiled based on the analysis of its chemical structure and comparison with similar known compounds.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.70 | d | 2H | Ar-H (ortho to -CH=) |

| 6.95 | d | 2H | Ar-H (ortho to -OCH₃) |

| 7.60 | s | 1H | =CH |

| 4.30 | q | 4H | -OCH₂CH₃ |

| 3.85 | s | 3H | -OCH₃ |

| 1.35 | t | 6H | -OCH₂CH₃ |

Solvent: CDCl₃, Reference: TMS at 0.00 ppm.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| 166.5 | C=O |

| 164.0 | C=O |

| 161.5 | Ar-C (para to -CH=) |

| 142.0 | =CH |

| 132.0 | Ar-C (ortho to -CH=) |

| 128.0 | Ar-C (ipso) |

| 126.0 | =C(COOEt)₂ |

| 114.5 | Ar-C (ortho to -OCH₃) |

| 62.0 | -OCH₂CH₃ |

| 55.5 | -OCH₃ |

| 14.0 | -OCH₂CH₃ |

Solvent: CDCl₃

Table 3: IR Spectroscopic Data (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3050-3000 | Medium | C-H stretch (aromatic) |

| 2980-2900 | Medium | C-H stretch (aliphatic) |

| 1725 | Strong | C=O stretch (ester) |

| 1600, 1580, 1510 | Medium-Strong | C=C stretch (aromatic) |

| 1250 | Strong | C-O stretch (aryl ether) |

| 1180 | Strong | C-O stretch (ester) |

Table 4: Mass Spectrometry Data (Predicted)

| m/z | Relative Intensity (%) | Assignment |

| 278 | 100 | [M]⁺ (Molecular Ion) |

| 233 | 60 | [M - OCH₂CH₃]⁺ |

| 205 | 80 | [M - COOEt]⁺ |

| 177 | 50 | [M - 2 x COOEt + H]⁺ |

| 147 | 40 | [CH₃O-C₆H₄-CH=C]⁺ |

| 134 | 70 | [CH₃O-C₆H₄-C≡CH]⁺ |

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

If quantitative analysis is required, a known amount of an internal standard (e.g., tetramethylsilane - TMS) can be added.

¹H NMR Acquisition:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16-32 scans are typically sufficient for good signal-to-noise.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: A range of -2 to 12 ppm is appropriate.

-

Data Processing: Fourier transformation, phase correction, and baseline correction are applied. Chemical shifts are referenced to the residual solvent peak or TMS.

¹³C NMR Acquisition:

-

Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30').

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: A range of 0 to 200 ppm is appropriate.

-

Data Processing: Similar to ¹H NMR, with the addition of broadband proton decoupling.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

-

Background Scan: A background spectrum of the empty ATR crystal is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or a direct insertion probe.

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane) at a concentration of approximately 1 mg/mL.

Data Acquisition (Electron Ionization - EI):

-

Ionization Energy: 70 eV.

-

Mass Range: A scan range of m/z 50-500 is appropriate to observe the molecular ion and key fragments.

-

Inlet System: For a pure solid, a direct insertion probe can be used. For a mixture, GC is used for separation prior to MS analysis.

-

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and the fragmentation pattern, which provides structural information.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound like this compound.

An In-depth Guide to the ¹H and ¹³C NMR Spectral Analysis of Diethyl 4-methoxybenzalmalonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the proton (¹H) and carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectra of Diethyl 4-methoxybenzalmalonate. Due to the absence of a publicly available, experimentally verified spectrum for this specific compound, this guide presents a predicted spectral analysis. These predictions are derived from the known spectral data of its precursors, 4-methoxybenzaldehyde and diethyl malonate, as well as the closely related compound, diethyl benzylidenemalonate. This guide also outlines a standard experimental protocol for the acquisition of NMR data for similar organic compounds.

Predicted ¹H and ¹³C NMR Spectral Data

The predicted chemical shifts (δ) in parts per million (ppm), signal multiplicities, and coupling constants (J) in Hertz (Hz) for this compound are summarized in the tables below. These predictions are based on established substituent effects and analysis of related molecular structures.

Predicted ¹H NMR Data

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| a | 1.30 - 1.40 | Triplet | ~7.1 | 6H | 2 x -OCH₂CH₃ |

| b | 3.85 | Singlet | - | 3H | -OCH₃ |

| c | 4.25 - 4.35 | Quartet | ~7.1 | 4H | 2 x -OCH₂ CH₃ |

| d | 6.90 - 7.00 | Doublet | ~8.8 | 2H | Ar-H (ortho to -OCH₃) |

| e | 7.45 - 7.55 | Doublet | ~8.8 | 2H | Ar-H (meta to -OCH₃) |

| f | 7.70 | Singlet | - | 1H | =CH-Ar |

Predicted ¹³C NMR Data

| Signal | Chemical Shift (δ, ppm) | Assignment |

| 1 | 14.1 | 2 x -OCH₂CH₃ |

| 2 | 55.5 | -OCH₃ |

| 3 | 61.5 | 2 x -OCH₂ CH₃ |

| 4 | 114.5 | Ar-C (ortho to -OCH₃) |

| 5 | 126.5 | C =(CH-Ar) |

| 6 | 127.0 | Ar-C (ipso, attached to C=) |

| 7 | 132.0 | Ar-C (meta to -OCH₃) |

| 8 | 142.0 | =C H-Ar |

| 9 | 162.0 | Ar-C (para to C=, attached to -OCH₃) |

| 10 | 166.0, 168.0 | 2 x C =O |

Experimental Protocols

A standard protocol for acquiring high-quality ¹H and ¹³C NMR spectra for an organic compound such as this compound is detailed below.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 10-20 mg of the solid this compound for ¹H NMR, and 50-100 mg for ¹³C NMR.

-

Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. Gentle warming or vortexing can aid dissolution.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, standard 5 mm NMR tube.

-

Filtration (Optional but Recommended): To remove any particulate matter that could affect spectral quality, the solution can be filtered through a small plug of glass wool in the pipette during transfer.

-

Capping: Securely cap the NMR tube to prevent solvent evaporation.

NMR Data Acquisition

-

Instrumentation: Utilize a high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.

-

Locking: The spectrometer's field frequency is locked onto the deuterium signal of the solvent to ensure field stability during the experiment.

-

Shimming: The magnetic field homogeneity is optimized by a process called shimming, which can be performed manually or automatically to achieve sharp, well-resolved peaks.

-

Tuning and Matching: The NMR probe is tuned to the specific nucleus being observed (¹H or ¹³C) to maximize the signal-to-noise ratio.

-

¹H NMR Acquisition Parameters (Typical):

-

Pulse Angle: 30-45 degrees

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 1-2 seconds

-

Number of Scans: 8-16

-

Spectral Width: -2 to 12 ppm

-

-

¹³C NMR Acquisition Parameters (Typical):

-

Pulse Angle: 30-45 degrees

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay: 2-5 seconds

-

Number of Scans: 128-1024 (or more, depending on concentration)

-

Spectral Width: 0 to 220 ppm

-

Decoupling: Proton broadband decoupling is applied to simplify the spectrum to singlets for each carbon.

-

-

Data Processing: The acquired Free Induction Decay (FID) is processed using Fourier transformation, followed by phase and baseline correction to obtain the final spectrum. Chemical shifts are referenced internally to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C in CDCl₃) or an internal standard like tetramethylsilane (TMS).

Visualizations

Molecular Structure and Atom Numbering

Caption: Molecular structure of this compound with atom numbering.

NMR Analysis Workflow

Caption: Workflow for NMR spectral analysis.

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of Diethyl 4-methoxybenzalmalonate

Audience: Researchers, scientists, and drug development professionals

This technical guide provides a detailed analysis of the expected electron ionization (EI) mass spectrometry fragmentation pattern of Diethyl 4-methoxybenzalmalonate. The fragmentation pathways discussed are based on established principles of mass spectrometry and data from structurally similar compounds.[1][2][3] This document also includes a typical experimental protocol for acquiring such mass spectra.

Predicted Fragmentation Pattern

The mass spectrum of this compound is anticipated to be characterized by several key fragmentation pathways, primarily involving the ester groups and the bond connecting the malonate and the 4-methoxybenzylidene moieties. Under electron ionization, the molecule is expected to form a molecular ion (M•+) which then undergoes a series of fragmentation reactions to produce a characteristic pattern of fragment ions.

The fragmentation of analogous 2-substituted diethyl malonate derivatives suggests that a major fragmentation pathway involves the loss of the entire diethyl malonate group.[1][2] Additionally, common fragmentation patterns for esters, such as the loss of ethoxy and carbethoxy radicals, are expected to be prominent.[3]

The primary fragmentation pathways are predicted to be:

-

Loss of an ethoxy radical (•OCH2CH3): Cleavage of the C-O bond of one of the ester groups results in the formation of a stable acylium ion.

-

Loss of a carbethoxy radical (•COOCH2CH3): This involves the cleavage of the bond between the carbonyl carbon and the central carbon of the malonate moiety.

-

Loss of the diethyl malonate radical: A significant fragmentation is the cleavage of the bond between the benzylidene carbon and the malonate carbon, leading to a resonance-stabilized 4-methoxybenzylidene cation.[1][2]

-

McLafferty Rearrangement: While less common in aromatic systems, the possibility of a McLafferty rearrangement involving the transfer of a gamma-hydrogen from the ethyl group to the carbonyl oxygen cannot be entirely ruled out, leading to the elimination of a neutral ethene molecule.[3]

-

Subsequent fragmentations: The initial fragment ions can undergo further decomposition, such as the loss of carbon monoxide (CO), to form smaller, stable ions.

Quantitative Data Presentation

The following table summarizes the predicted major fragment ions, their mass-to-charge ratios (m/z), and their proposed structures. The relative abundances are estimations based on the stability of the resulting ions and fragmentation patterns of similar molecules.[1][2][3]

| m/z | Proposed Fragment Ion Structure | Proposed Fragmentation Pathway | Predicted Relative Abundance |

| 278 | [C15H18O5]+• (Molecular Ion) | Ionization of the parent molecule | Moderate |

| 233 | [M - •OCH2CH3]+ | Loss of an ethoxy radical | High |

| 205 | [M - •COOCH2CH3]+ | Loss of a carbethoxy radical | Moderate |

| 177 | [M - •COOCH2CH3 - CO]+ | Loss of CO from the m/z 205 ion | Moderate |

| 134 | [4-methoxybenzylidene]+• | Cleavage of the C=C bond | High (likely base peak) |

| 119 | [M - Diethyl malonate]+ | Loss of the diethyl malonate moiety | High |

| 107 | [C7H7O]+ | Fragmentation of the 4-methoxybenzyl group | Moderate |

| 91 | [C7H7]+ (Tropylium ion) | Rearrangement and loss of CO from m/z 119 | Low |

Experimental Protocol

This section outlines a typical gas chromatography-mass spectrometry (GC-MS) protocol for the analysis of this compound.

Instrumentation:

-

Gas Chromatograph: Agilent 7890A (or equivalent)

-

Mass Spectrometer: Agilent 5975C VL MSD (or equivalent)

-

GC Column: HP-5MS (5% phenyl methyl siloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness[4]

GC Conditions:

-

Injector Temperature: 250 °C

-

Injection Mode: Splitless

-

Injection Volume: 1 µL

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes

-

Ramp: 10 °C/min to 280 °C

-

Hold: 10 minutes at 280 °C

-

MS Conditions:

-

Ion Source: Electron Ionization (EI)

-

Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Mass Range: m/z 40-500

-

Solvent Delay: 3 minutes

Sample Preparation:

-

Dissolve a small amount of this compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

-

Filter the solution through a 0.22 µm syringe filter to remove any particulate matter.

-

Inject 1 µL of the filtered solution into the GC-MS system.

Visualization of Fragmentation Pathway

The following diagram illustrates the proposed major fragmentation pathways of this compound under electron ionization.

Caption: Proposed EI fragmentation of this compound.

This guide provides a foundational understanding of the expected mass spectrometric behavior of this compound, which is crucial for its identification and characterization in various research and development settings. The provided experimental protocol offers a starting point for method development and validation.

References

An In-depth Technical Guide to the Infrared Spectroscopy of Diethyl 4-methoxybenzalmalonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the functional groups of Diethyl 4-methoxybenzalmalonate through infrared (IR) spectroscopy. While a specific experimental spectrum for this compound is not publicly available, this guide synthesizes data from analogous compounds and foundational spectroscopic principles to present a comprehensive overview of its expected vibrational characteristics. This document is intended to support research and development activities where the characterization of this molecule is critical.

Molecular Structure and Functional Groups

This compound is an aromatic ester with the following key functional groups that give rise to characteristic absorption bands in an IR spectrum:

-

Ester Group (C=O and C-O): Two ester functionalities are present, each containing a carbonyl (C=O) group and two carbon-oxygen single bonds (C-O).

-

Aromatic Ring (C=C and C-H): A para-substituted benzene ring.

-

Alkene Group (C=C): A carbon-carbon double bond conjugated with both the aromatic ring and the ester carbonyl groups.

-

Methoxy Group (-OCH₃): An ether linkage on the aromatic ring.

-

Alkyl Groups (C-H): Ethyl and methyl groups.

Predicted Infrared Absorption Data

The following table summarizes the predicted wavenumbers (cm⁻¹) for the principal vibrational modes of this compound. These predictions are based on the analysis of diethyl malonate, aromatic esters, and substituted benzaldehydes.

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |

| C-H Stretch (Aromatic) | Aromatic Ring | 3100 - 3000 | Medium | Characteristic of C-H bonds on the benzene ring. |

| C-H Stretch (Alkene) | Alkene | 3050 - 3010 | Medium | Associated with the vinylic C-H bond. |

| C-H Stretch (Alkyl) | -CH₂- and -CH₃ | 2980 - 2850 | Strong | Asymmetric and symmetric stretching of the C-H bonds in the ethyl groups. |

| C=O Stretch (Ester) | Ester | 1730 - 1715 | Strong | Conjugation with the C=C double bond and the aromatic ring is expected to lower the frequency compared to a saturated ester. The two ester groups may lead to a single, potentially broad, absorption or two closely spaced peaks. |

| C=C Stretch (Alkene) | Alkene | 1640 - 1620 | Medium | The C=C bond is part of a conjugated system, which influences its position. |

| C=C Stretch (Aromatic) | Aromatic Ring | 1600 - 1450 | Medium | Aromatic rings typically show a series of bands in this region. |

| C-O Stretch (Ester) | Ester | 1300 - 1100 | Strong | Aromatic esters typically show two strong C-O stretching bands. |

| C-O Stretch (Ether) | Methoxy Group | 1260 - 1240 (asymmetric) | Strong | Characteristic of the Ar-O-CH₃ ether linkage. |

| 1040 - 1020 (symmetric) | Medium | |||

| C-H Bend (Aromatic) (Out-of-Plane) | Aromatic Ring | 840 - 810 | Strong | The out-of-plane bending of the C-H bonds on the para-substituted ring is a strong and characteristic absorption. |

Experimental Protocols for Infrared Spectroscopy

To acquire an infrared spectrum of this compound, the following standard experimental procedures can be employed:

Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

This is a common and convenient method for solid and liquid samples.

Methodology:

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Record a background spectrum of the clean, empty crystal.

-

Sample Application: Place a small amount of the solid this compound powder or a drop of it in solution onto the center of the ATR crystal.

-

Pressure Application: Use the instrument's pressure clamp to ensure firm and even contact between the sample and the crystal.

-

Spectrum Acquisition: Collect the sample spectrum. The instrument's software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Cleaning: After analysis, retract the pressure clamp and clean the crystal surface with a suitable solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe.

Potassium Bromide (KBr) Pellet Method

This traditional method is suitable for solid samples.

Methodology:

-

Sample Preparation: Grind a small amount (1-2 mg) of this compound into a fine powder using an agate mortar and pestle.

-

Mixing: Add approximately 100-200 mg of dry, spectroscopy-grade KBr powder to the mortar and gently but thoroughly mix with the sample.

-

Pellet Formation: Transfer the mixture to a pellet press die. Apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent or translucent pellet.

-

Spectrum Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum. A background spectrum should be run with a blank KBr pellet.

Visualization of Experimental Workflow and Data Interpretation

The following diagrams illustrate the logical flow of an FTIR experiment and the relationship between the functional groups of this compound and their expected IR peaks.

Caption: A generalized workflow for acquiring and analyzing an FTIR spectrum.

Caption: Correlation of functional groups in this compound to their expected IR peaks.

Relevance to Drug Development: A Potential Signaling Pathway

While specific biological activities for this compound are not extensively documented, related compounds have shown biological relevance. For instance, diethyl 4-[(4-bromo-2-cyanophenyl)carbamoyl]benzylphosphonate is known to enhance lipoprotein lipase (LPL) activity.[1] LPL is a key enzyme in lipid metabolism, and its modulation is a target in the development of drugs for dyslipidemia and related cardiovascular diseases.

The following diagram illustrates a simplified signaling pathway involving LPL, which could be a potential area of investigation for this compound and its analogs.

Caption: A potential signaling pathway involving lipoprotein lipase (LPL) that may be relevant for this compound analogs.

References

An In-depth Technical Guide to the Solubility of Diethyl 4-methoxybenzalmalonate in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility characteristics of diethyl 4-methoxybenzalmalonate, a compound of interest in organic synthesis and medicinal chemistry. Due to a lack of publicly available quantitative solubility data, this document provides a comprehensive framework for researchers to determine its solubility in common organic solvents. It includes a qualitative solubility prediction table, a detailed experimental protocol for quantitative solubility determination, and an overview of its synthesis via the Knoevenagel condensation, complete with a process workflow diagram. This guide is intended to equip researchers with the necessary tools and methodologies to effectively work with this compound in a laboratory setting.

Introduction to this compound

This compound (CAS No. 6768-23-6) is a derivative of malonic acid and is a product of the Knoevenagel condensation. Its structure, featuring an aromatic ring, an ether group, and two ethyl ester functionalities, suggests a moderate polarity, which governs its solubility in various organic solvents. Understanding its solubility is critical for its synthesis, purification (e.g., recrystallization), and application in subsequent chemical reactions.

Predicted Solubility Profile

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Family | Solvent | Predicted Solubility | Rationale |

| Alcohols | Methanol | Soluble | Polar protic solvent, capable of hydrogen bonding with the ester and ether oxygens. |

| Ethanol | Soluble | Similar to methanol, with slightly lower polarity. | |

| Ketones | Acetone | Soluble | Polar aprotic solvent, effective at dissolving polarizable organic molecules. |

| Esters | Ethyl Acetate | Soluble | "Like dissolves like" principle applies; both are esters with moderate polarity. |

| Halogenated | Dichloromethane (DCM) | Soluble | A versatile solvent for a wide range of organic compounds. |

| Chloroform | Soluble | Similar to DCM, effective at dissolving moderately polar compounds. | |

| Ethers | Diethyl Ether | Moderately Soluble | Lower polarity may limit solubility compared to more polar solvents. |

| Tetrahydrofuran (THF) | Soluble | A polar aprotic ether that is a good solvent for a wide range of organic compounds. | |

| Aromatic | Toluene | Moderately Soluble | The aromatic ring of the solute will interact favorably with the aromatic solvent. |

| Amides | Dimethylformamide (DMF) | Very Soluble | A highly polar aprotic solvent capable of dissolving a wide range of organic compounds. |

| Sulfoxides | Dimethyl Sulfoxide (DMSO) | Very Soluble | A highly polar aprotic solvent, excellent for dissolving many organic compounds. |

| Hydrocarbons | Hexane / Heptane | Sparingly Soluble | Nonpolar solvents are unlikely to effectively solvate the polar ester and ether functional groups. |

| Aqueous | Water | Insoluble | The large nonpolar aromatic and alkyl portions of the molecule outweigh the polarity of the functional groups. |

Experimental Protocol for Quantitative Solubility Determination

The following is a general and robust gravimetric method for determining the saturation solubility of this compound in a chosen organic solvent at a specific temperature.

Objective: To quantitatively determine the solubility of this compound in a selected organic solvent at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Temperature-controlled shaker or water bath

-

Analytical balance

-

Vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Pipettes and syringes

-

Oven or vacuum oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial. The excess solid should be clearly visible.

-

Pipette a known volume of the selected organic solvent (e.g., 5.0 mL) into the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure saturation.

-

-

Sample Collection and Filtration:

-

After equilibration, allow the vial to stand undisturbed at the set temperature for at least 2 hours to let the excess solid settle.

-

Carefully draw a known volume of the supernatant (e.g., 2.0 mL) using a syringe.

-

Attach a syringe filter to the syringe and dispense the clear, saturated solution into a pre-weighed vial. This step is crucial to remove any undissolved solid particles.

-

-

Solvent Evaporation and Mass Determination:

-

Place the vial containing the filtered solution in an oven or vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 50-60 °C).

-

Once the solvent has completely evaporated, allow the vial to cool to room temperature in a desiccator.

-

Weigh the vial containing the dried this compound residue.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved solid by subtracting the initial weight of the empty vial from the final weight of the vial with the residue.

-

The solubility can be expressed in various units, such as g/L or mg/mL, by dividing the mass of the residue by the volume of the aliquot taken.

Solubility (g/L) = (Mass of residue (g)) / (Volume of aliquot (L))

-

Synthesis of this compound

The primary synthetic route to this compound is the Knoevenagel condensation.[1] This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene group, catalyzed by a base.[1] For this compound, the reactants are 4-methoxybenzaldehyde and diethyl malonate.

Reaction Scheme: 4-Methoxybenzaldehyde + Diethyl Malonate --(Base Catalyst)--> this compound + Water

A common base catalyst for this reaction is piperidine, often with a catalytic amount of acetic acid.[2] The reaction is typically performed in a solvent such as ethanol or toluene, and may require heating to drive the reaction to completion.

Below is a diagram illustrating the general workflow for the synthesis and purification of this compound.

Conclusion

This technical guide provides essential, albeit predictive, information on the solubility of this compound and a practical framework for its quantitative determination. The provided experimental protocol offers a reliable method for generating precise solubility data, which is invaluable for process development, purification, and formulation activities. Furthermore, the outlined synthesis workflow serves as a clear guide for the laboratory preparation of this compound. It is recommended that researchers perform the described experimental procedures to obtain precise solubility data for their specific applications and solvent systems.

References

The Reactivity Profile of Diethyl 4-Methoxybenzalmalonate as a Michael Acceptor: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity profile of diethyl 4-methoxybenzalmalonate as a Michael acceptor. This compound, an α,β-unsaturated compound, is a valuable substrate in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds through conjugate addition reactions. This document details its synthesis via the Knoevenagel condensation, explores its electrophilicity based on established reactivity parameters, and provides a framework for its application in Michael addition reactions with various nucleophiles. Due to a scarcity of published data on this specific compound as a Michael acceptor, this guide leverages data from closely related substituted benzalmalonates to predict its reactivity profile. Detailed experimental protocols for its synthesis and representative Michael addition reactions are provided, alongside visualizations of key reaction mechanisms and workflows to support researchers in their experimental design.

Introduction

The Michael addition, a conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone of modern organic synthesis, enabling the formation of complex molecular architectures from simple precursors. This compound, also known as diethyl (4-methoxybenzylidene)malonate, is a classic example of a Michael acceptor. Its reactivity is governed by the polarization of the carbon-carbon double bond due to the electron-withdrawing effects of the two ester groups, making the β-carbon electrophilic and susceptible to nucleophilic attack. The presence of a 4-methoxy group on the phenyl ring further modulates this reactivity, influencing reaction rates and substrate scope. This guide will delve into the synthesis, reactivity, and practical application of this compound in Michael addition reactions.

Synthesis of this compound

This compound is synthesized via the Knoevenagel condensation, which involves the reaction of an active methylene compound, in this case, diethyl malonate, with an aldehyde, 4-methoxybenzaldehyde (anisaldehyde).[1][2][3] This reaction is typically catalyzed by a weak base, such as piperidine or an amine salt, and often involves the removal of water to drive the reaction to completion.[4]

Reaction Mechanism: Knoevenagel Condensation

The mechanism proceeds through the following key steps:

-

Deprotonation: The basic catalyst removes a proton from the active methylene carbon of diethyl malonate, forming a resonance-stabilized enolate.

-

Nucleophilic Attack: The enolate attacks the carbonyl carbon of 4-methoxybenzaldehyde.

-

Protonation: The resulting alkoxide is protonated.

-

Dehydration: The intermediate alcohol undergoes dehydration to form the final α,β-unsaturated product.

Caption: Knoevenagel condensation for the synthesis of this compound.

Reactivity Profile as a Michael Acceptor

The reactivity of this compound as a Michael acceptor is quantified by its electrophilicity parameter (E). Mayr's database provides a valuable resource for comparing the reactivity of various electrophiles.[5][6][7][8][9]

Quantitative Reactivity Data

The electrophilicity of a Michael acceptor is a key factor in determining its reaction rate with a given nucleophile. A more negative E value indicates a more electron-rich and less reactive electrophile. The 4-methoxy group is an electron-donating group, which is expected to decrease the electrophilicity of the β-carbon compared to unsubstituted benzalmalonate.

| Compound | Substituent | Electrophilicity Parameter (E) | Reference |

| Diethyl benzalmalonate | -H | Not Found | |

| This compound | -OCH₃ | -21.47 | [5] |

| Diethyl 4-(dimethylamino)benzalmalonate | -N(CH₃)₂ | -24.84 | [8] |

Note: Data for unsubstituted diethyl benzalmalonate was not found in the searched resources. The provided data for the dimethylamino-substituted analogue further illustrates the trend of decreasing electrophilicity with stronger electron-donating groups.

Michael Addition Reactions

This compound can react with a variety of soft nucleophiles in a Michael addition reaction. Common nucleophiles include thiols (thia-Michael addition), amines (aza-Michael addition), and carbanions (e.g., from malonic esters).[2][10]

General Reaction Mechanism: Michael Addition

The general mechanism for the Michael addition to this compound is as follows:

-

Nucleophilic Attack: A nucleophile attacks the electrophilic β-carbon of the α,β-unsaturated system.

-

Enolate Formation: This addition results in the formation of a resonance-stabilized enolate intermediate.

-

Protonation: The enolate is protonated by a proton source (often the conjugate acid of the catalyst or the solvent) to yield the final 1,4-adduct.

Caption: General mechanism of the Michael addition to this compound.

Reactivity with Different Nucleophiles (Based on Analogy)

While specific quantitative data for Michael additions to this compound is limited, the reactivity with various nucleophiles can be inferred from studies on similar Michael acceptors like diethyl maleate and chalcones.[2][4]

| Nucleophile Type | Catalyst | Solvent | Expected Yield | Reference (Analogous Reactions) |

| Thiol (e.g., Thiophenol) | Base (e.g., TEA, DBU) | THF or Acetonitrile | High | [2] |

| Amine (e.g., Cyclohexylamine) | None (neat) or Base | Neat or Solvent | High | [2] |

| Carbanion (e.g., Diethyl Malonate) | Base (e.g., NaOEt) or Organocatalyst | Toluene or Ethanol | Moderate to High | [4][11] |

Experimental Protocols

The following protocols are representative examples and may require optimization based on the specific nucleophile and desired reaction scale.

Protocol 1: Synthesis of this compound (Knoevenagel Condensation)

Materials:

-

4-Methoxybenzaldehyde (anisaldehyde)

-

Diethyl malonate

-

Piperidine

-

Toluene

-

Anhydrous Magnesium Sulfate

-

Dean-Stark apparatus

-

Round-bottom flask, condenser, magnetic stirrer, and heating mantle

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus, condenser, and magnetic stirrer, add 4-methoxybenzaldehyde (1 eq.), diethyl malonate (1.1 eq.), and toluene.

-

Add a catalytic amount of piperidine (e.g., 0.1 eq.).

-

Heat the mixture to reflux and collect the water in the Dean-Stark trap.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

-

Cool the reaction mixture to room temperature.

-